molecular formula C10H21ClNP B8725881 Cyclohexyl(diethylamino)chlorophosphine CAS No. 70530-88-0

Cyclohexyl(diethylamino)chlorophosphine

Cat. No.: B8725881
CAS No.: 70530-88-0
M. Wt: 221.71 g/mol
InChI Key: AARASPSDVIDMQK-UHFFFAOYSA-N
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Description

Cyclohexyl(diethylamino)chlorophosphine is an organophosphorus compound characterized by a cyclohexyl group, a diethylamino substituent, and a chlorine atom bonded to a central phosphorus atom. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly in ligand synthesis and catalytic applications. Its steric and electronic properties are influenced by the bulky cyclohexyl group and the electron-donating diethylamino moiety, which differentiate it from simpler chlorophosphines .

Properties

CAS No.

70530-88-0

Molecular Formula

C10H21ClNP

Molecular Weight

221.71 g/mol

IUPAC Name

N-[chloro(cyclohexyl)phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C10H21ClNP/c1-3-12(4-2)13(11)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3

InChI Key

AARASPSDVIDMQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(C1CCCCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Cyclohexyldichlorophosphine
  • Molecular Formula : C₆H₁₁Cl₂P
  • CAS RN : 2844-89-5
  • Reactivity : Highly electrophilic due to two chlorine substituents, making it reactive toward nucleophiles (e.g., alcohols, amines).
  • Applications: Used as a precursor in organophosphorus synthesis.
  • Key Difference: The absence of a diethylamino group in cyclohexyldichlorophosphine increases its electrophilicity but reduces stability in protic solvents compared to Cyclohexyl(diethylamino)chlorophosphine .
2.2 Cyclohexyl Methylphosphonate
  • Molecular Formula : C₇H₁₅O₃P
  • CAS RN : 19408-84-5
  • Reactivity : Less reactive due to the phosphonate ester group (P=O), which stabilizes the phosphorus center.
  • Applications : Employed in corrosion inhibition and polymer chemistry.
2.3 Cyclophosphamide
  • Molecular Formula: C₇H₁₅Cl₂N₂O₂P (monohydrate)
  • CAS RN : 6055-19-2
  • Reactivity : A nitrogen mustard prodrug activated via hepatic metabolism to form cytotoxic metabolites.
  • Applications : Widely used as a chemotherapeutic agent.
  • Key Difference: this compound lacks the oxazaphosphorine ring and biological activity of cyclophosphamide, highlighting divergent applications (synthetic vs. pharmaceutical) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Reactivity Profile Key Applications
This compound* C₁₀H₂₁ClNP ~217.7 Not listed Moderate electrophilicity; amine-assisted stabilization Ligand synthesis, catalysis
Cyclohexyldichlorophosphine C₆H₁₁Cl₂P 185.03 2844-89-5 High electrophilicity; nucleophilic substitution Organophosphorus precursors
Cyclohexyl Methylphosphonate C₇H₁₅O₃P 178.16 19408-84-5 Low reactivity; hydrolytically stable Corrosion inhibition
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 6055-19-2 Bioactivation required; alkylating agent Chemotherapy

*Estimated properties based on structural analogs.

Key Research Findings

  • Steric Effects: The cyclohexyl group in this compound imposes significant steric hindrance, slowing reactions compared to less bulky analogs like diethyl chlorophosphine .
  • Electronic Modulation: The diethylamino group donates electron density to the phosphorus center, reducing electrophilicity but enhancing stability in storage and handling compared to dichlorophosphines .
  • Safety Profile: Similar to chlorocyclohexane derivatives, this compound likely requires precautions against flammability (H226) and skin/eye irritation (H315, H319) .

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